3-((Tetrahydrofuran-2-yl)methyl)azetidine
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Overview
Description
3-((Tetrahydrofuran-2-yl)methyl)azetidine: is a chemical compound with the molecular formula C9H17NO2. Its systematic name indicates that it contains an azetidine ring (a four-membered nitrogen-containing ring) with a tetrahydrofuran-2-ylmethyl substituent. The compound’s structure is as follows:
Structure: C9H17NO2
Chemical Reactions Analysis
The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain elusive. Major products formed from these reactions would depend on the specific reaction pathway.
Scientific Research Applications
Chemistry: It could serve as a building block for more complex molecules due to its unique structure.
Biology: Investigating its interactions with biological systems may reveal novel properties.
Medicine: Research might explore its potential as a drug candidate or therapeutic agent.
Industry: If scalable synthesis methods are developed, it could find applications in materials science or fine chemicals production.
Mechanism of Action
Unfortunately, the precise mechanism by which 3-((Tetrahydrofuran-2-yl)methyl)azetidine exerts its effects remains unknown. Further studies are needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While information on similar compounds is scarce, researchers may compare it with other azetidine derivatives to highlight its uniqueness.
Remember that this compound’s research landscape is still unfolding, and additional studies will shed light on its properties and applications
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-(oxolan-2-ylmethyl)azetidine |
InChI |
InChI=1S/C8H15NO/c1-2-8(10-3-1)4-7-5-9-6-7/h7-9H,1-6H2 |
InChI Key |
PWULBFUGKBTOTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CC2CNC2 |
Origin of Product |
United States |
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